molecular formula C10H9N3O4S B15056003 4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole

4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B15056003
M. Wt: 267.26 g/mol
InChI Key: SRRCRLRFNOCSDT-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a methylsulfonyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with methylsulfonylacetylene under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the methylsulfonyl group can enhance the compound’s solubility and stability. The compound may act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylsulfonyl-2-nitrophenol: Similar in structure but lacks the pyrazole ring.

    N-(Methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide: Contains similar functional groups but has a different core structure.

    2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate: Another compound with a methylsulfonyl and nitrophenyl group but with a different linkage.

Uniqueness

4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole is unique due to the presence of both the pyrazole ring and the specific substitution pattern, which imparts distinct chemical and biological properties. This combination of functional groups and ring structure makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H9N3O4S

Molecular Weight

267.26 g/mol

IUPAC Name

4-methylsulfonyl-5-(4-nitrophenyl)-1H-pyrazole

InChI

InChI=1S/C10H9N3O4S/c1-18(16,17)9-6-11-12-10(9)7-2-4-8(5-3-7)13(14)15/h2-6H,1H3,(H,11,12)

InChI Key

SRRCRLRFNOCSDT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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